4-(Trifluoromethyl)phthalic acid CAS number 835-58-5
4-(Trifluoromethyl)phthalic acid CAS number 835-58-5
An In-depth Technical Guide to 4-(Trifluoromethyl)phthalic acid (CAS 835-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phthalic acid, identified by CAS number 835-58-5, is an important fluorinated aromatic dicarboxylic acid. It serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the molecule's physicochemical properties, enhancing its utility as a synthetic intermediate.[1] This group can improve the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable feature in the design of novel pharmaceuticals and agrochemicals.[2][3][4][5] This guide provides a comprehensive overview of the technical data, synthesis, and applications of 4-(Trifluoromethyl)phthalic acid.
Physicochemical Properties
The fundamental properties of 4-(Trifluoromethyl)phthalic acid are summarized below. It is noteworthy that some physical constants, such as boiling point and density, are based on predicted data, while reported melting points vary across different suppliers, suggesting potential differences in purity or crystalline form.
| Property | Value | Source(s) |
| CAS Number | 835-58-5 | |
| Molecular Formula | C₉H₅F₃O₄ | |
| Molecular Weight | 234.13 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 151 - 178 °C | |
| Boiling Point | 350.9 ± 42.0 °C (Predicted) | |
| Density | 1.581 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.74 ± 0.10 (Predicted) | |
| Solubility | Data not readily available | |
| InChI Key | VNLYHYHJIXGBFX-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1=CC(C(F)(F)F)=CC=C1C(O)=O | [1] |
Spectroscopic Data
| Spectrum Type | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the downfield region (~7.8-8.5 ppm), exhibiting complex splitting (doublets and doublet of doublets) due to ortho- and meta-coupling. The proton ortho to the two carboxylic acid groups would be the most deshielded. - Carboxylic Acid Protons (2H): Two broad singlets, typically at a very downfield chemical shift (>10 ppm), which may or may not be resolved from each other. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~120-140 ppm). Carbons attached to the carboxylic acid and trifluoromethyl groups will be significantly deshielded. - Carboxylic Carbons (2C): Two signals in the typical carboxylic acid region (~165-170 ppm). - Trifluoromethyl Carbon (1C): A characteristic quartet signal around 120-125 ppm due to strong one-bond coupling with the three fluorine atoms (¹JCF). |
| IR Spectroscopy | - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups. - C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyls of the carboxylic acids. - C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹. - C-F Stretch: Very strong, characteristic absorption bands in the ~1100-1350 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 234. - Key Fragments: Common fragmentation patterns would include the loss of water (m/z 216), loss of a carboxyl group (-COOH, m/z 189), and subsequent losses of CO. |
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)phthalic acid
A documented method for the synthesis of 4-(Trifluoromethyl)phthalic acid involves the hydrolysis of a substituted benzonitrile precursor.
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Reaction: Hydrolysis of methyl 2-cyano-4-trifluoromethyl-benzoate.
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Reagents & Materials:
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Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g)
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Sodium hydroxide pellets (108 g)
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Water (900 mL)
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Methanol (1900 mL)
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Activated charcoal (0.6 g)
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Concentrated Hydrochloric acid (d = 1.19) (100 mL)
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Ethyl ether (2.25 L)
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Anhydrous magnesium sulfate (40 g)
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Procedure:
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A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate, sodium hydroxide, water, and methanol is heated to reflux for 12 hours.
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The resulting solution is decolorized by adding activated charcoal and heating briefly before filtration.
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After filtration, the solution is acidified with concentrated hydrochloric acid.
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The mixture is extracted with ethyl ether.
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The organic layer is collected and dried over anhydrous magnesium sulfate.
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After filtering off the drying agent, the filtrate is concentrated under reduced pressure to yield 4-(Trifluoromethyl)phthalic acid. The reported yield is 99.1 g with a melting point of 178 °C.
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Caption: Workflow for the synthesis of 4-(Trifluoromethyl)phthalic acid.
General Protocol for Dehydration to Phthalic Anhydride
4-(Trifluoromethyl)phthalic acid can be converted to its corresponding anhydride, a common and useful derivative for polymer and imide synthesis. While a specific protocol for this molecule is not detailed in the searched literature, a general and effective method for phthalic acid dehydration is thermal conversion or reaction with a dehydrating agent.
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Reaction: Intramolecular dehydration of 4-(Trifluoromethyl)phthalic acid.
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General Method (Thermal):
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Place the 4-(Trifluoromethyl)phthalic acid in a flask equipped for sublimation or short-path distillation.
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Gently heat the acid under atmospheric pressure or reduced pressure.
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The acid will first melt and then dehydrate, eliminating a molecule of water.
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The resulting 4-(Trifluoromethyl)phthalic anhydride can be purified by sublimation, collecting the pure crystals on a cold surface.
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General Method (Chemical Dehydration):
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Reflux the 4-(Trifluoromethyl)phthalic acid in a solvent like acetic anhydride or toluene with a Dean-Stark trap.
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The reaction proceeds with the removal of water.
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After the reaction is complete (typically monitored by the cessation of water collection), the solvent and excess reagent are removed under reduced pressure.
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The crude anhydride can be purified by recrystallization or sublimation.
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Applications in Research and Drug Development
The primary value of 4-(Trifluoromethyl)phthalic acid lies in its role as a versatile building block for introducing the trifluoromethyl group into more complex molecular architectures.
Role of the Trifluoromethyl Group
The -CF3 group is a "super-methyl" group in medicinal chemistry, offering several advantages over a simple methyl group:[2][4]
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Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2][4]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the half-life of a drug.[2][4]
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Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of an aromatic ring, influencing pKa and modulating interactions with biological targets like enzymes and receptors.[2][3]
Caption: Relationship between structure, properties, and applications.
Synthetic Applications
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Pharmaceuticals: The diacid functionality allows for the synthesis of various heterocyclic structures, such as phthalimides and phthalazines, which are common scaffolds in drug discovery.
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Agrochemicals: Derivatives of phthalic acid, specifically phthalic acid diamides, have been investigated for their potent insecticidal activity. 4-(Trifluoromethyl)phthalic acid serves as a precursor for novel fluorinated insecticides.
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Polymers: As a dicarboxylic acid, it can be used as a monomer in condensation polymerizations to create high-performance polymers like polyesters and polyamides with enhanced thermal stability and modified solubility due to the fluorine content.
Safety and Handling
4-(Trifluoromethyl)phthalic acid is an irritant and may cause allergic skin reactions. Standard laboratory safety precautions should be observed.
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Incompatibilities | Strong oxidizing agents, strong acids and bases. | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |
References
- 1. jetir.org [jetir.org]
- 2. eMolecules 4-(Trifluoromethyl)phthalic acid | 835-58-5 | MFCD00671572 | Fisher Scientific [fishersci.com]
- 3. US7323475B2 - Nitrogen-containing heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Matrix Scientific 4-(Trifluoromethyl)phthalic acid, 835-58-5, MFCD00671572, | Fisher Scientific [fishersci.com]
